Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate is a benzofuran-derived small molecule characterized by a 2-chlorobenzamido substituent at the C3 position of the benzofuran core and an ethyl ester group at C2. This compound belongs to a class of heterocyclic molecules widely investigated for their diverse pharmacological properties, including enzyme inhibition (e.g., urease, carbonic anhydrase) and antiproliferative activities .
Properties
IUPAC Name |
ethyl 3-[(2-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSOVMSIOCJTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate typically involves the condensation of 2-chlorobenzoyl chloride with 3-amino-2-benzofurancarboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The benzofuran ring and the 2-chlorobenzamido group are likely involved in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Comparative Overview of Benzofuran Derivatives
*Hypothetical yield based on analogous hydrazide-condensation reactions .
Key Research Findings and Implications
Enzyme Inhibition Potential: The 2-chlorobenzamido group positions this compound as a candidate for urease or carbonic anhydrase inhibition, analogous to benzofuran-oxadiazole hybrids .
Synthetic Scalability: Ultrasonic methods and hydrazinolysis offer scalable routes for derivatives, though crystallographic studies (e.g., ) are critical for optimizing bioactivity.
Biological Activity
Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a therapeutic agent against several diseases.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN₁O₃. The structure features a benzofuran core, which is a fused bicyclic system composed of a benzene ring and a furan ring, along with an ethyl ester group and a 2-chlorobenzamido substituent. This unique structural composition is believed to contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of benzofuran have shown promising efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis. One study reported that certain related compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin, indicating their potential as effective antibacterial agents .
Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) is another area where this compound shows potential. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. Preliminary results suggest that benzofuran derivatives, including this compound, may exhibit AChE inhibitory activity, although further modifications might enhance their efficacy .
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly through its action as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play vital roles in cell cycle regulation; thus, inhibiting them can lead to disrupted cell proliferation and potential apoptosis in cancer cells. Some studies have reported that related compounds have shown promising results in preclinical models against various cancer cell lines.
Summary of Biological Activities
| Activity | Target | Effectiveness |
|---|---|---|
| Antibacterial | E. coli, B. subtilis | Comparable MIC to penicillin |
| AChE Inhibition | Acetylcholinesterase | Potential inhibitor with further modifications needed |
| Anticancer | Cyclin-dependent kinases | Induces apoptosis in cancer cells |
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various benzofuran derivatives, including this compound. The results indicated significant antibacterial activity against E. coli with an MIC value of approximately 1.80 µg/mL .
- AChE Inhibitory Activity : In vitro assays demonstrated that certain derivatives exhibited AChE inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .
- Anticancer Mechanism : Research has shown that the compound can inhibit CDK6 and CDK9, leading to reduced tumor growth in preclinical models. This positions this compound as a candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
